3-(Benzylamino)propanenitrile hydrochloride
Overview
Description
3-(Benzylamino)propanenitrile hydrochloride is an organic compound with the molecular formula C10H13ClN2. It is characterized by the presence of a benzylamino group attached to a propanenitrile backbone, forming a hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)propanenitrile hydrochloride typically involves the reaction of benzylamine with acrylonitrile under controlled conditions. The reaction proceeds as follows:
Step 1: Benzylamine reacts with acrylonitrile in the presence of a base such as sodium hydroxide to form 3-(benzylamino)propanenitrile.
Step 2: The resulting 3-(benzylamino)propanenitrile is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)propanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylamino)propanenitrile hydrochloride
- 3-(Methylamino)propanenitrile hydrochloride
- 3-(Ethylamino)propanenitrile hydrochloride
Uniqueness
3-(Benzylamino)propanenitrile hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
3-(benzylamino)propanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMQOAEVMQIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648542 | |
Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-97-4 | |
Record name | Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 81642 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC81642 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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